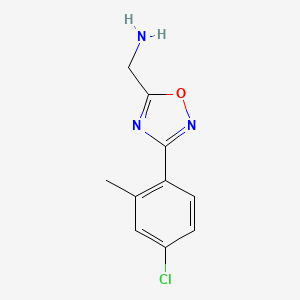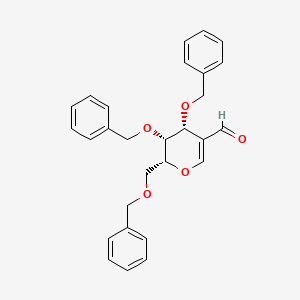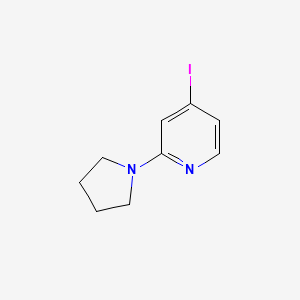![molecular formula C25H20BrNO3 B3236504 Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate CAS No. 136987-56-9](/img/structure/B3236504.png)
Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate
Vue d'ensemble
Description
The compound “Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bromo substituent at the 6-position, a phenyl group at the 4-position, and an ethyl 2-phenoxyacetate group attached to the 4-position of the phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline core, the introduction of the phenyl group, and the attachment of the ethyl 2-phenoxyacetate group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with additional functional groups attached at specific positions. The bromo substituent at the 6-position would be a significant feature, as would the phenyl and ethyl 2-phenoxyacetate groups at the 4-position .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the bromo substituent might make it a good candidate for reactions involving nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo substituent might increase its reactivity compared to other quinoline derivatives .Mécanisme D'action
The mechanism of action of Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to modulate the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate for lab experiments is its versatility in various scientific research fields. This compound has also been shown to have low toxicity and high specificity, making it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate research, including further investigation of its mechanism of action, optimization of its synthesis method, and development of more efficient drug delivery systems. This compound also has potential applications in other scientific research fields, such as immunology and infectious diseases, which could be explored in future studies.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research fields. Its versatility, low toxicity, and high specificity make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for more efficient drug delivery.
Applications De Recherche Scientifique
Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate has shown promising results in various scientific research fields, including cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been found to have neuroprotective effects and to improve cognitive function. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic effects.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO3/c1-2-29-25(28)16-30-20-11-8-18(9-12-20)24-15-21(17-6-4-3-5-7-17)22-14-19(26)10-13-23(22)27-24/h3-15H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFUOROTLIJODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B3236430.png)


![2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3236449.png)








